molecular formula C6H7BrF2 B2842466 1-Bromo-4,4-difluorocyclohex-1-ene CAS No. 1881332-54-2

1-Bromo-4,4-difluorocyclohex-1-ene

Cat. No. B2842466
CAS RN: 1881332-54-2
M. Wt: 197.023
InChI Key: VDVCIBBPVNAHOW-UHFFFAOYSA-N
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Description

“1-Bromo-4,4-difluorocyclohex-1-ene” is a chemical compound with the CAS Number: 1881332-54-2 . It has a linear formula of C6H7BrF2 . The molecular weight of this compound is 197.02 .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4,4-difluorocyclohex-1-ene” is represented by the formula C6H7BrF2 . The Inchi Code for this compound is 1S/C6H7BrF2/c7-5-1-3-6(8,9)4-2-5/h1H,2-4H2 .

Scientific Research Applications

Synthesis Building Blocks
1-Bromo-4,4-difluorocyclohex-1-ene serves as a crucial intermediate in the synthesis of complex molecules. For instance, it is used in the regioselective synthesis of 2,3-difluorohalobenzenes via a gas-phase copyrolysis approach, highlighting its utility in creating halogenated aromatic compounds with significant applications in medicinal chemistry and materials science (Volchkov et al., 2021).

Liquid Crystal Development
This compound contributes to the development of novel liquid crystals with negative dielectric anisotropy, essential for advanced display technologies. Research on fluorinated liquid crystals bearing a CF2CF2 fragment has shown promising results for enhancing the performance of flat LC display devices, demonstrating the importance of 1-Bromo-4,4-difluorocyclohex-1-ene in materials science (Yamada et al., 2017).

Organic Synthesis
Its role extends into organic synthesis methodologies, where it is utilized in bromination reactions to introduce bromo-substituents into cyclic ketones. This showcases its versatility in facilitating the synthesis of a wide range of bromo-substituted organic compounds, which are valuable in drug discovery and development (Shirinian et al., 2012).

Chemical Reactions and Intermediates
The compound's reactivity has been explored in reactions involving cyclohexenyl iodonium tetrafluoroborate, leading to products like 1-bromocyclohexene. Such studies provide insights into the mechanistic aspects of halogenation reactions and the formation of reactive intermediates in organic synthesis (Okuyama et al., 2006).

Allene Chemistry
Furthermore, 1-Bromo-4,4-difluorocyclohex-1-ene is instrumental in generating unique allene intermediates, enabling the synthesis of complex structures. This is particularly evident in the generation of five-membered ring allenes, which are crucial for constructing novel organic frameworks with potential applications in pharmaceuticals and agrochemicals (Algi et al., 2002).

properties

IUPAC Name

1-bromo-4,4-difluorocyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2/c7-5-1-3-6(8,9)4-2-5/h1H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVCIBBPVNAHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4,4-difluorocyclohex-1-ene

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